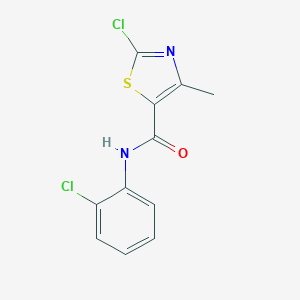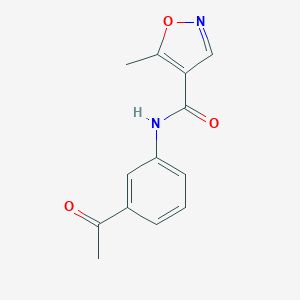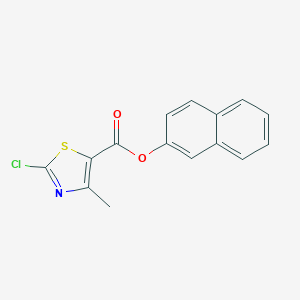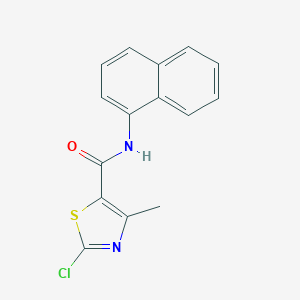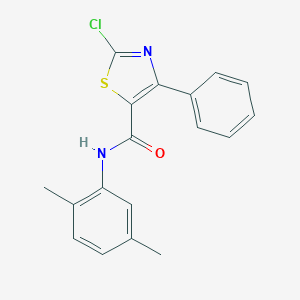
2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide, also known as DMPT, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth and survival. 2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. 2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide can induce apoptosis in cancer cells, enhance synaptic plasticity, and modulate the immune response. In vivo studies have shown that 2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide can inhibit tumor growth, enhance memory and learning, and improve the efficacy of vaccines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide has several advantages for lab experiments, including its ability to inhibit cell growth and induce apoptosis in cancer cells, enhance synaptic plasticity, and modulate the immune response. However, 2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
For research on 2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide include further studies to elucidate its mechanism of action, optimization of its synthesis method, and development of novel 2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide derivatives with improved efficacy and safety.
Métodos De Síntesis
2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 2-chloro-4-phenylthiazole with 2,5-dimethylphenylamine. The resulting product is then reacted with chloroacetyl chloride to form the final compound, 2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide. This synthesis method has been optimized to produce high yields of 2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide with high purity.
Aplicaciones Científicas De Investigación
2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been studied for its potential neuroprotective effects and its ability to enhance memory and learning. In immunology, 2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been shown to modulate the immune response and enhance the efficacy of vaccines.
Propiedades
Nombre del producto |
2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide |
|---|---|
Fórmula molecular |
C18H15ClN2OS |
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H15ClN2OS/c1-11-8-9-12(2)14(10-11)20-17(22)16-15(21-18(19)23-16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,22) |
Clave InChI |
RULHBONDVPYBDS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N=C(S2)Cl)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N=C(S2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



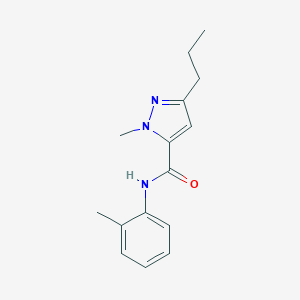
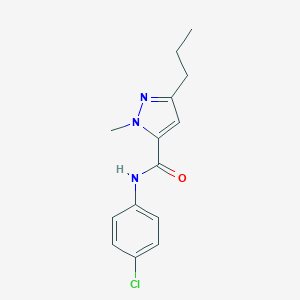
![Methyl 2-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate](/img/structure/B287079.png)
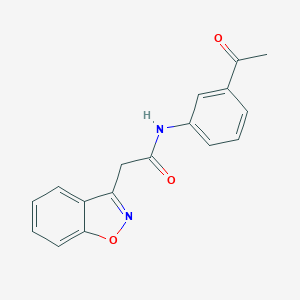
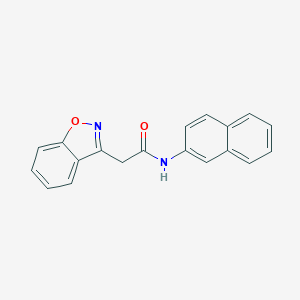
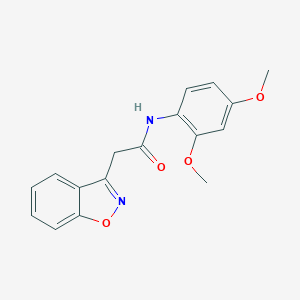
![2-(1,2-benzisoxazol-3-yl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B287086.png)
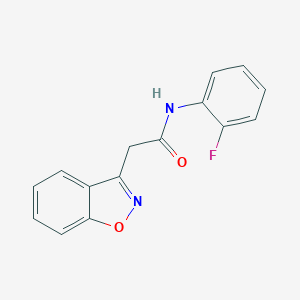
![2-(1,2-benzisoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B287090.png)
![ethyl 5-methyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287093.png)
